N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine core and benzofuran moiety, suggests potential for significant biological and chemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach might include:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Final Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the triazine ring or the benzofuran moiety.
Substitution: Various substitution reactions can occur, especially on the triazine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, triazine derivatives are often explored for their potential as antimicrobial, antiviral, or anticancer agents. The unique structure of this compound might make it a candidate for such studies.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They might act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, triazine derivatives are used in the production of dyes, resins, and other materials. This compound could find applications in similar areas.
Mechanism of Action
The mechanism of action for N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The benzofuran moiety might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A well-known herbicide with a triazine core.
Benzofuran Derivatives: Compounds like amiodarone, which have a benzofuran moiety and are used in medicine.
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine lies in its combined structure, which might offer unique biological or chemical properties not found in simpler triazine or benzofuran derivatives.
Properties
Molecular Formula |
C19H16ClN5O |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H16ClN5O/c1-10-12-6-3-4-9-15(12)26-16(10)17-23-18(21)25-19(24-17)22-14-8-5-7-13(20)11(14)2/h3-9H,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
TVNIYSGITDWBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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